molecular formula C15H18N4S B12919887 Benzaldehyde, (6-methyl-2-((1-methylethyl)thio)-4-pyrimidinyl)hydrazone CAS No. 154496-67-0

Benzaldehyde, (6-methyl-2-((1-methylethyl)thio)-4-pyrimidinyl)hydrazone

Cat. No.: B12919887
CAS No.: 154496-67-0
M. Wt: 286.4 g/mol
InChI Key: VOQBIOCAYWRAMG-MHWRWJLKSA-N
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Description

4-(2-Benzylidenehydrazinyl)-2-(isopropylthio)-6-methylpyrimidine is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound belongs to the pyrimidine family, which is known for its diverse biological activities and significance in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Benzylidenehydrazinyl)-2-(isopropylthio)-6-methylpyrimidine typically involves the condensation of appropriate hydrazine derivatives with benzaldehyde, followed by cyclization and thiolation reactions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid to facilitate the condensation process. The cyclization step may require heating under reflux conditions to achieve the desired pyrimidine ring formation.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, ensuring purity through recrystallization or chromatography, and employing industrial-grade equipment for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(2-Benzylidenehydrazinyl)-2-(isopropylthio)-6-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding hydrazine or thiol derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar solvents under mild heating.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydrazine derivatives, thiol derivatives.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents targeting specific diseases.

Mechanism of Action

The mechanism of action of 4-(2-Benzylidenehydrazinyl)-2-(isopropylthio)-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Benzylidenehydrazinyl)-2-(methylthio)-6-methylpyrimidine
  • 4-(2-Benzylidenehydrazinyl)-2-(ethylthio)-6-methylpyrimidine
  • 4-(2-Benzylidenehydrazinyl)-2-(propylthio)-6-methylpyrimidine

Uniqueness

4-(2-Benzylidenehydrazinyl)-2-(isopropylthio)-6-methylpyrimidine stands out due to its specific isopropylthio group, which can influence its chemical reactivity and biological activity. This unique structural feature may confer distinct properties compared to its analogs, making it a valuable compound for further research and development.

Properties

CAS No.

154496-67-0

Molecular Formula

C15H18N4S

Molecular Weight

286.4 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-6-methyl-2-propan-2-ylsulfanylpyrimidin-4-amine

InChI

InChI=1S/C15H18N4S/c1-11(2)20-15-17-12(3)9-14(18-15)19-16-10-13-7-5-4-6-8-13/h4-11H,1-3H3,(H,17,18,19)/b16-10+

InChI Key

VOQBIOCAYWRAMG-MHWRWJLKSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)SC(C)C)N/N=C/C2=CC=CC=C2

Canonical SMILES

CC1=CC(=NC(=N1)SC(C)C)NN=CC2=CC=CC=C2

Origin of Product

United States

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